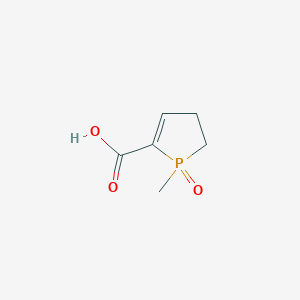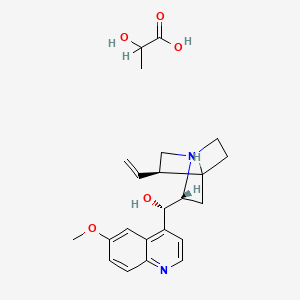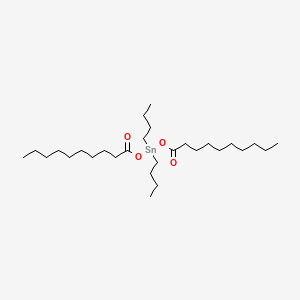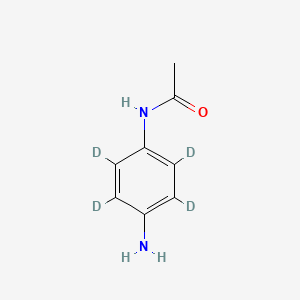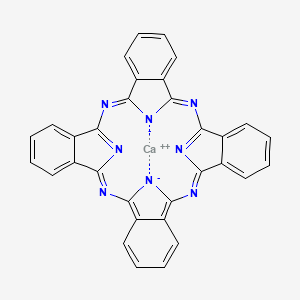
3-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 3-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique catalytic, electronic, and optical properties, making them useful in various applications .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dipyridin-3-ylpyridin-4-yl)benzonitrile: This compound is structurally similar but contains a nitrile group instead of a carboxylic acid group.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another similar compound with a triazole ring instead of the pyridine ring.
Uniqueness
3-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid is unique due to its specific arrangement of pyridine rings and the presence of a benzoic acid moiety. This structure allows it to form stable coordination complexes with various metal ions, making it highly versatile in applications ranging from catalysis to materials science.
Properties
Molecular Formula |
C22H15N3O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C22H15N3O2/c26-22(27)16-5-1-4-15(10-16)19-11-20(17-6-2-8-23-13-17)25-21(12-19)18-7-3-9-24-14-18/h1-14H,(H,26,27) |
InChI Key |
OEIUFPDFHURLDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC(=C2)C3=CN=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




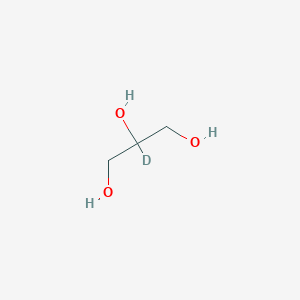


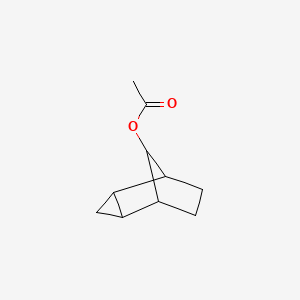
![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)
![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
